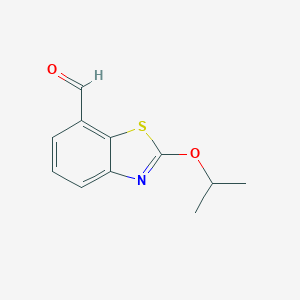
2-Isopropoxybenzothiazole-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxybenzothiazole-7-carbaldehyde, also known as IBTCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBTCA is a heterocyclic compound that consists of a benzene ring fused with a thiazole ring. It has been synthesized using various methods and has been found to have unique properties that make it suitable for use in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Isopropoxybenzothiazole-7-carbaldehyde is not fully understood. However, it has been found to act as a nucleophile in various reactions. 2-Isopropoxybenzothiazole-7-carbaldehyde has been shown to react with various electrophiles, such as aldehydes and ketones, to form adducts.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Isopropoxybenzothiazole-7-carbaldehyde. However, it has been found to be non-toxic and non-carcinogenic. It has also been found to be stable under various conditions, making it suitable for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Isopropoxybenzothiazole-7-carbaldehyde is its high purity and yield when synthesized using the methods mentioned above. It is also stable under various conditions, making it suitable for use in various lab experiments. However, one of the limitations of 2-Isopropoxybenzothiazole-7-carbaldehyde is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the use of 2-Isopropoxybenzothiazole-7-carbaldehyde in scientific research. One potential direction is the synthesis of new heterocyclic compounds using 2-Isopropoxybenzothiazole-7-carbaldehyde as a key intermediate. Another potential direction is the use of 2-Isopropoxybenzothiazole-7-carbaldehyde in the development of new drugs. 2-Isopropoxybenzothiazole-7-carbaldehyde has been found to have potential as a drug candidate due to its unique properties. Further research is needed to explore these potential applications of 2-Isopropoxybenzothiazole-7-carbaldehyde.
Conclusion:
In conclusion, 2-Isopropoxybenzothiazole-7-carbaldehyde is a chemical compound that has potential applications in various scientific fields. It has been synthesized using various methods and has been found to be stable under various conditions. 2-Isopropoxybenzothiazole-7-carbaldehyde has been used as a key intermediate in the synthesis of various organic compounds and has potential as a drug candidate. Further research is needed to explore the potential applications of 2-Isopropoxybenzothiazole-7-carbaldehyde in scientific research.
Métodos De Síntesis
There are several methods for synthesizing 2-Isopropoxybenzothiazole-7-carbaldehyde. One of the most common methods is the reaction of 2-aminothiophenol with isobutyraldehyde in the presence of acetic acid. This method yields 2-Isopropoxybenzothiazole-7-carbaldehyde with a high yield and purity. Another method involves the reaction of 2-aminothiophenol with isobutyraldehyde in the presence of sodium hydroxide. This method also yields 2-Isopropoxybenzothiazole-7-carbaldehyde with high purity and yield.
Aplicaciones Científicas De Investigación
2-Isopropoxybenzothiazole-7-carbaldehyde has been found to have potential applications in various scientific fields. One of the most significant applications of 2-Isopropoxybenzothiazole-7-carbaldehyde is in the field of organic synthesis. 2-Isopropoxybenzothiazole-7-carbaldehyde has been used as a key intermediate in the synthesis of various organic compounds. It has been found to be a useful reagent in the synthesis of heterocyclic compounds, such as benzothiazoles and thiazoles.
Propiedades
Número CAS |
178999-37-6 |
|---|---|
Nombre del producto |
2-Isopropoxybenzothiazole-7-carbaldehyde |
Fórmula molecular |
C11H11NO2S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
2-propan-2-yloxy-1,3-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C11H11NO2S/c1-7(2)14-11-12-9-5-3-4-8(6-13)10(9)15-11/h3-7H,1-2H3 |
Clave InChI |
JEYZTEHCWRJOGN-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=NC2=CC=CC(=C2S1)C=O |
SMILES canónico |
CC(C)OC1=NC2=CC=CC(=C2S1)C=O |
Sinónimos |
7-Benzothiazolecarboxaldehyde,2-(1-methylethoxy)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
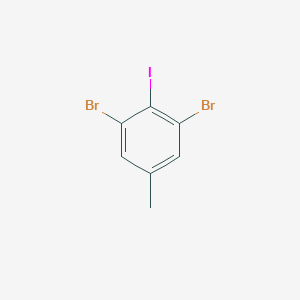
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
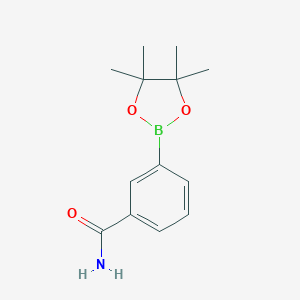
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)
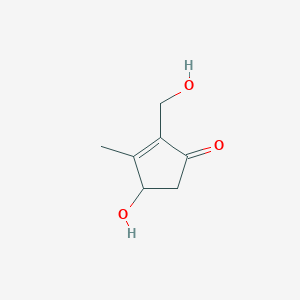

![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)
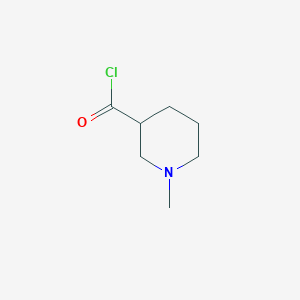

![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)
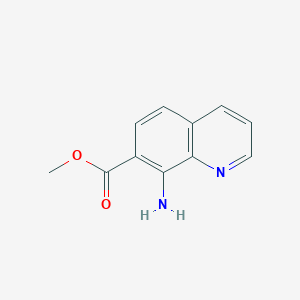
![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)